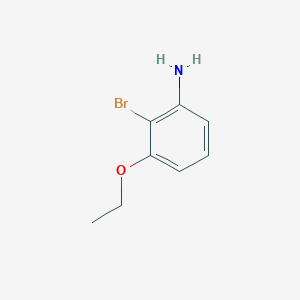

2-Bromo-3-ethoxyaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-3-ethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBNSWKPXBCDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis and Characterization of 2-Bromo-3-ethoxyaniline

Executive Summary

2-Bromo-3-ethoxyaniline (CAS: 163048-27-3) represents a critical "ortho-functionalized" scaffold in medicinal chemistry. The 1,2,3-trisubstitution pattern—featuring an amine, a bromine, and an ethoxy group—creates a versatile handle for constructing fused heterocycles (e.g., benzimidazoles, indoles) or for selective Buchwald-Hartwig aminations.

This technical guide addresses the primary synthetic challenge: Regiocontrol . Direct bromination of 3-ethoxyaniline typically fails to yield the 2-bromo isomer, favoring instead the less sterically hindered 4- and 6-positions.[1] To overcome this, we detail a Modular Nitro-Reduction Pathway , a robust, self-validating protocol that guarantees regiochemical purity by establishing the substitution pattern before the final reduction to the aniline.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the "isomer soup" characteristic of electrophilic aromatic substitution on electron-rich anilines.[1]

-

The Problem: Direct bromination of 3-ethoxyaniline yields >90% of the 4-bromo isomer due to the synergistic ortho/para directing effects of the amine and alkoxy groups.[1]

-

The Solution: Use 2-Amino-3-nitrophenol as the regiodefined starting material.[1] The nitro group acts as a "placeholder" for the amine, while the phenol allows for late-stage alkylation (introduction of the ethoxy group).[1]

Synthetic Pathway Logic[1][2][3]

-

Halogenation (Sandmeyer): Convert the amine of 2-amino-3-nitrophenol to a bromide.[1]

-

O-Alkylation: Install the ethyl group on the phenol.[1]

-

Chemoselective Reduction: Reduce the nitro group to the final amine without dehalogenating the bromine.[1]

Figure 1: The Modular Nitro-Reduction Pathway ensures 100% regiochemical fidelity by locking the bromine position prior to amine generation.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-nitrophenol

This step utilizes a modified Sandmeyer reaction.[1] The amino group is diazotized and displaced by bromide in a single pot.[1]

-

Reagents: 2-Amino-3-nitrophenol (1.0 eq), HBr (48% aq, 4.5 eq), NaNO2 (1.0 eq), CuBr (0.1 eq, optional catalyst).

Protocol:

-

Dissolve 2-amino-3-nitrophenol (5.0 g, 32.4 mmol) in a mixture of water (30 mL) and 1,4-dioxane (15 mL).

-

Add 48% hydrobromic acid (16.7 mL) dropwise while heating the solution to reflux. Maintain reflux for 15 minutes to ensure salt formation.

-

Cool the mixture rapidly to 0–5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) dropwise over 30 minutes. Critical: Keep temperature <5 °C to prevent diazonium decomposition.[1]

-

Allow the mixture to warm to room temperature and stir for 2 hours. (Evolution of N2 gas will be observed).[1]

-

Workup: Extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][4]

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexane/EtOAc).

Step 2: O-Alkylation (Introduction of Ethoxy Group)

Standard Williamson ether synthesis conditions are employed.[1]

-

Reagents: 2-Bromo-3-nitrophenol (from Step 1), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq).

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]

Protocol:

-

Dissolve 2-bromo-3-nitrophenol (5.0 g, 22.9 mmol) in anhydrous DMF (50 mL).

-

Add K2CO3 (6.3 g, 45.8 mmol) and stir at room temperature for 15 minutes.

-

Add Ethyl Iodide (2.2 mL, 27.5 mmol) dropwise.

-

Heat the reaction to 60 °C for 4–6 hours. Monitor by TLC (the phenol spot will disappear).[1]

-

Workup: Pour the reaction mixture into ice water (200 mL). The product, 1-bromo-2-ethoxy-3-nitrobenzene , often precipitates as a solid.[1] Filter and wash with water.[1][5][6] If oil forms, extract with diethyl ether.[1]

Step 3: Chemoselective Nitro Reduction

Critical Decision: Catalytic hydrogenation (H2/Pd-C) is NOT recommended as it poses a high risk of hydrodehalogenation (cleaving the C-Br bond).[1] We utilize an Iron-mediated reduction to preserve the aryl bromide.[1]

-

Reagents: Iron powder (325 mesh, 5.0 eq), Ammonium Chloride (NH4Cl, 5.0 eq) or dilute HCl.[1]

-

Solvent: Ethanol / Water (3:1).[1]

Protocol:

-

Suspend 1-bromo-2-ethoxy-3-nitrobenzene (4.0 g, 16.2 mmol) in Ethanol (60 mL) and Water (20 mL).

-

Add NH4Cl (4.3 g, 81 mmol) and Iron powder (4.5 g, 81 mmol).

-

Heat to reflux (80 °C) with vigorous stirring for 2–4 hours.

-

Monitoring: TLC should show conversion of the yellow nitro compound to a fluorescent amine spot.[1]

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]

-

Concentrate the filtrate.[1] Dissolve residue in EtOAc, wash with NaHCO3 (aq) to remove salts.[1]

-

Isolation: Dry (Na2SO4) and concentrate to yield This compound .

Data Summary & Characterization

Reaction Metrics

| Step | Transformation | Reagents | Typical Yield | Key Observation |

| 1 | Sandmeyer | HBr, NaNO2 | 65–75% | N2 evolution; color change to yellow/orange.[1] |

| 2 | Alkylation | EtI, K2CO3 | 85–95% | Disappearance of acidic phenol peak in IR. |

| 3 | Reduction | Fe, NH4Cl | 75–85% | Shift from non-polar nitro to polar amine on TLC.[1] |

Expected Analytical Data (this compound)

-

Physical State: Off-white to light brown solid or viscous oil.[1]

-

1H NMR (400 MHz, CDCl3):

- 1.45 (t, 3H, J = 7.0 Hz, -OCH2CH3 )

- 4.05 (q, 2H, J = 7.0 Hz, -OCH2 CH3)

- 4.10 (br s, 2H, NH2 )

- 6.35 (dd, 1H, J = 8.0, 1.5 Hz, H-6 ortho to amine)

- 6.45 (dd, 1H, J = 8.0, 1.5 Hz, H-4 ortho to ethoxy)

- 7.05 (t, 1H, J = 8.0 Hz, H-5 meta to both)

-

13C NMR: Distinct signals for the ethoxy carbons (~14, 64 ppm) and the C-Br carbon (~100-105 ppm, upfield due to ortho-shielding).[1]

Mechanism of Regiocontrol

The success of this route relies on the Sandmeyer reaction acting as the "locking" step.[1] By introducing the bromine atom into the 2-position of the phenol precursor before the amine is generated, we bypass the electronic governing rules that make direct bromination of the aniline impossible.[1]

Figure 2: Mechanistic flow of the Sandmeyer transformation, ensuring the bromine is installed explicitly at the C2 position.

Safety & Handling

-

Ethyl Iodide: Alkylating agent.[1] Suspected carcinogen.[1] Use in a fume hood.[1]

-

Sodium Nitrite: Oxidizer.[1][7][8] Toxic if swallowed.[1] Do not mix with organic amines in acidic conditions outside of controlled diazotization (risk of nitrosamines).[1]

-

Storage: The final aniline is sensitive to oxidation (browning) upon air exposure.[1] Store under Argon/Nitrogen at 4 °C.

References

-

Sandmeyer Bromination Protocol: ChemicalBook. "2-Bromo-3-nitrophenol synthesis."[1] (General procedure for 2-amino-3-nitrophenol to 2-bromo-3-nitrophenol). Link

-

Nitro Reduction Methodology: Organic Syntheses. "m-Bromonitrobenzene." (Classic Fe/acid reduction and Sandmeyer precedents).[1] Link

-

Alkylation of Nitrophenols: PrepChem. "Synthesis of 1-bromo-2-methoxy-3-nitrobenzene." (Analogous ethylation procedure). Link

-

Regioselectivity Issues in Aniline Bromination: TopSCHOLAR. "Regiospecific P-Bromination of Activated Aromatic Systems." (Discusses the difficulty of ortho-bromination in electron-rich systems). Link

-

Alternative Modern Routes (DOM): Apollo Scientific. "2-Bromo-3-methoxyaniline Safety & Data."[1] (Confirming existence and handling of the close analog). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-3-nitrophenol | 101935-40-4 [chemicalbook.com]

- 3. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-Bromo-3-ethoxyaniline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Bromo-3-ethoxyaniline, a substituted aniline of interest in synthetic and medicinal chemistry. Due to its status as a potentially novel or non-commercial compound, this document focuses on its fundamental characteristics, a plausible synthetic pathway derived from established chemical principles, its predicted physicochemical properties, and its prospective applications in drug discovery and materials science.

Chemical Identity and Molecular Structure

The molecular structure of this compound can be deduced from its IUPAC name. It consists of an aniline core, which is a benzene ring substituted with an amino group (-NH₂). The substituents are a bromine atom at the 2-position and an ethoxy group (-OCH₂CH₃) at the 3-position relative to the amino group.

Molecular Formula: C₈H₁₀BrNO

Molecular Weight: 216.08 g/mol

Synonyms: 2-bromo-3-ethoxybenzenamine

Caption: 2D Molecular Structure of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the functionalization of aniline derivatives. A plausible route involves the protection of the highly reactive amino group, followed by electrophilic bromination and subsequent deprotection. The ethoxy group can be introduced either before or after bromination, depending on the desired regioselectivity and the availability of starting materials.

A logical synthetic strategy would start from 3-ethoxyaniline. The amino group is first protected to modulate its activating effect and prevent side reactions during bromination.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Protection of the Amino Group

-

Dissolve 3-ethoxyaniline in a suitable solvent such as glacial acetic acid.

-

Add acetic anhydride to the solution at room temperature with stirring.

-

The reaction is typically exothermic; maintain the temperature below 40°C.

-

After the addition is complete, stir the mixture for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the N-(3-ethoxyphenyl)acetamide.

-

Collect the solid product by filtration, wash with water, and dry.

Causality: The acetylation of the amino group to an acetamido group is crucial to reduce its strong activating and ortho, para-directing influence. This moderation prevents polysubstitution during the subsequent bromination step and allows for more controlled regioselectivity.

Step 2: Bromination

-

Dissolve the N-(3-ethoxyphenyl)acetamide in a suitable solvent, such as dichloromethane or chloroform.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-bromo-3-ethoxyphenyl)acetamide.

Causality: NBS is a mild and selective brominating agent for activated aromatic rings.[1] The acetamido group, being an ortho, para-director, will direct the incoming electrophile (bromine) to the positions ortho and para to it. In this case, the position ortho to the acetamido group and meta to the ethoxy group is sterically less hindered and electronically favored for substitution.

Step 3: Deprotection (Hydrolysis)

-

Reflux the N-(2-bromo-3-ethoxyphenyl)acetamide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the reaction by TLC until the starting material is consumed.

-

If acidic hydrolysis is used, neutralize the reaction mixture with a base (e.g., NaOH) to a pH of >10 to deprotonate the anilinium salt and precipitate the free amine.

-

If basic hydrolysis is used, the product will be in the organic layer after workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be further purified by column chromatography or recrystallization.

Causality: The amide bond is stable under neutral conditions but can be readily cleaved by acid or base-catalyzed hydrolysis, regenerating the free amino group.[2]

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₀BrNO | - |

| Molecular Weight | 216.08 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on similar substituted anilines. |

| Boiling Point | > 200 °C | Estimated based on related compounds. |

| Melting Point | Not available | Would require experimental determination. |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Typical for aromatic amines. |

| pKa (of the conjugate acid) | ~2-3 | The electron-withdrawing bromine and the ethoxy group will decrease the basicity of the aniline. |

Potential Applications in Drug Development and Research

Substituted anilines are privileged scaffolds in medicinal chemistry, serving as key building blocks for a wide array of pharmaceuticals. The unique substitution pattern of this compound offers several potential advantages for drug design and development.

-

Scaffold for Lead Optimization: The presence of three distinct functional groups (amino, bromo, and ethoxy) on the aromatic ring provides multiple points for diversification. This allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and metabolic stability of a lead compound.

-

Participation in Cross-Coupling Reactions: The bromine atom can readily participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[3] This enables the facile introduction of a wide range of substituents, facilitating the exploration of the chemical space around the core scaffold.

-

Bioisosteric Replacement: The ethoxy group can serve as a bioisostere for other functional groups, potentially improving pharmacokinetic properties or target engagement.

-

Intermediate for Heterocyclic Synthesis: Anilines are common precursors for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in many drug classes.

Safety and Handling

As with all bromo-anilines, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the C-O stretch of the ether.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

While this compound is not a commercially cataloged chemical, its synthesis is achievable through established organic chemistry methodologies. Its substituted aniline framework makes it a potentially valuable building block for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. The strategic placement of the bromo, ethoxy, and amino groups offers a versatile platform for chemical diversification and the development of new molecular entities with tailored properties. Researchers interested in this compound would need to undertake its custom synthesis, following the general principles outlined in this guide.

References

-

PubChem. 4-Bromo-3-[2-(4-morpholinyl)ethoxy]benzenamine. [Link]

- Google Patents.

-

ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. [Link]

- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

ResearchGate. Scope of the meta-bromoaniline synthesis. [Link]

Sources

An In-Depth Technical Guide to the Purity and Stability of 2-Bromo-3-ethoxyaniline

Foreword: Navigating the Landscape of a Niche Reagent

In the dynamic field of drug discovery and development, the reliability of starting materials and intermediates is paramount. 2-Bromo-3-ethoxyaniline, a substituted aniline, represents a potentially valuable building block in the synthesis of novel therapeutic agents. Its unique substitution pattern offers medicinal chemists a scaffold for introducing diverse functionalities. However, as a niche reagent, publicly available data on its synthesis, purification, and stability are sparse. This guide, therefore, takes a first-principles approach, leveraging established organic chemistry knowledge and data from structurally analogous compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into a proposed synthetic route, robust purification protocols, and critical considerations for ensuring the purity and long-term stability of this compound.

Synthesis and Purification: A Proposed Route and Rationale

The synthesis of this compound can be logically approached via the electrophilic bromination of 3-ethoxyaniline. However, the strong activating and ortho-, para-directing nature of the amino group necessitates a protection strategy to achieve the desired regioselectivity and prevent side reactions such as polybromination and oxidation.

Proposed Synthetic Pathway

A reliable three-step synthesis is proposed, involving the protection of the amino group as an acetamide, followed by regioselective bromination, and subsequent deprotection to yield the target compound.

Step 1: Protection of the Amino Group (Acetylation)

The highly reactive amino group of 3-ethoxyaniline is temporarily protected as an acetamide. This is a crucial step to moderate the reactivity of the aromatic ring and to sterically hinder the ortho-position, thereby favoring bromination at the desired C2 position.

Step 2: Electrophilic Aromatic Bromination

The protected intermediate, N-(3-ethoxyphenyl)acetamide, undergoes electrophilic bromination. The acetamido group, being less activating than the amino group, allows for more controlled bromination. The combination of the ortho-, para-directing acetamido group and the meta-directing ethoxy group (relative to the bromine's point of attachment) favors substitution at the C2 position.

Step 3: Deprotection (Hydrolysis)

The final step involves the hydrolysis of the acetamide back to the free amine under acidic or basic conditions to yield this compound.

Experimental Protocol: Synthesis

Materials:

-

3-Ethoxyaniline

-

Acetic anhydride

-

Glacial acetic acid

-

N-Bromosuccinimide (NBS)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium hydroxide

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Protection:

-

To a solution of 3-ethoxyaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water and collect the precipitated N-(3-ethoxyphenyl)acetamide by vacuum filtration. Wash the solid with cold water and dry under vacuum.

-

-

Bromination:

-

Dissolve the dried N-(3-ethoxyphenyl)acetamide (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-bromo-3-ethoxyphenyl)acetamide.

-

-

Deprotection:

-

To the crude N-(2-bromo-3-ethoxyphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).

-

Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification: Recrystallization Protocol

Recrystallization is a highly effective method for purifying the final product.[1] The choice of solvent is critical and should be determined empirically. A good solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Synthesis and Purification Workflow

Caption: Proposed synthesis and purification workflow for this compound.

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of this compound is critical for its application in research and development. A combination of chromatographic and spectroscopic techniques should be employed for a comprehensive purity profile.

Analytical Techniques

| Technique | Principle | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Quantitative purity, detection, and quantification of non-volatile impurities. |

| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a gaseous mobile phase and a stationary phase. | Quantitative purity, detection of volatile impurities and residual solvents. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Structural confirmation, identification, and quantification of impurities with distinct NMR signals. |

| Mass Spectrometry (MS) | Ionization of the molecule and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation and identification of impurities. |

High-Performance Liquid Chromatography (HPLC) Protocol (Generic)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

Procedure:

-

Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

-

Set the column temperature (e.g., 30°C) and flow rate (e.g., 1 mL/min).

-

Set the UV detection wavelength based on the UV-Vis spectrum of the compound (typically around 254 nm for aromatic compounds).

-

Inject a known volume of the sample solution (e.g., 10 µL).

-

Run a gradient elution program (e.g., starting with 10% B, increasing to 90% B over 20 minutes).

-

Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the sample.

Potential Impurities

Based on the proposed synthesis, the following impurities could be present:

-

Unreacted 3-ethoxyaniline: From incomplete protection or deprotection.

-

N-(3-ethoxyphenyl)acetamide: From incomplete deprotection.

-

Dibrominated products: From over-bromination.

-

Isomeric bromo-ethoxyanilines: From non-regioselective bromination.

-

Residual solvents: From the synthesis and purification steps.

-

Degradation products: Formed during synthesis or storage (see Section 3).

Stability and Storage: Preserving the Integrity of this compound

Anilines, particularly halogenated anilines, can be susceptible to degradation over time, primarily through oxidation and photodegradation. Proper handling and storage are essential to maintain the stability and purity of this compound.

Potential Degradation Pathways

-

Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso, nitro, and polymeric compounds. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

-

Photodecomposition: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light, leading to the formation of radical species and subsequent decomposition products.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended, based on best practices for similar compounds:[1]

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Container: Use an airtight, amber glass container to protect from light and moisture.

-

Handling: Handle the compound in a well-ventilated area, avoiding prolonged exposure to air and light.

Visualizing Potential Degradation

Caption: Potential degradation pathways for this compound.

Conclusion

While specific literature on this compound is limited, a robust understanding of its purity and stability can be achieved by applying fundamental principles of organic chemistry and drawing parallels with structurally related compounds. The proposed synthetic route, purification protocols, and analytical methods outlined in this guide provide a solid foundation for researchers to produce, purify, and properly handle this valuable chemical intermediate. By adhering to the recommended storage conditions, scientists can ensure the integrity of this compound, thereby enhancing the reliability and reproducibility of their research and development endeavors.

References

-

Organic Syntheses. Ethanol, 2-bromo-. Available at: [Link]. (Accessed: February 5, 2026).

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Available at: [Link]. (Accessed: February 5, 2026).

-

PubChem. 2-Bromo-3-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]. (Accessed: February 5, 2026).

-

Lead Sciences. 2-Bromo-3-methoxyaniline. Available at: [Link]. (Accessed: February 5, 2026).

- Google Patents. Preparation method of bromoaniline.

-

PubChem. 3-Ethoxyaniline. National Center for Biotechnology Information. Available at: [Link]. (Accessed: February 5, 2026).

-

Hickey, M. R. et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystal Growth & Design, 17(5), 2515-2531. Available at: [Link]. (Accessed: February 5, 2026).

Sources

Technical Guide: Reactivity Profile & Functionalization of 2-Bromo-3-ethoxyaniline

[1][2][3]

Executive Summary

This compound represents a highly functionalized aromatic scaffold characterized by a "1,2,3-substitution" pattern.[1][2] Its utility in drug discovery lies in its density of functional handles: a nucleophilic aniline (C1), an electrophilic bromide (C2), and an electron-donating ethoxy group (C3).[1][2]

However, this molecule presents a high-friction synthetic profile .[1][2] The bromine atom is sterically "sandwiched" between the amino and ethoxy groups, significantly retarding oxidative addition in metal-catalyzed cross-couplings. This guide details the specific protocols required to overcome this steric hindrance, focusing on catalyst selection for Suzuki-Miyaura and Buchwald-Hartwig couplings, and outlines the safety protocols for handling this toxic intermediate.[1]

Structural Anatomy & Electronic Profile[1]

To manipulate this molecule effectively, one must understand the competing electronic and steric forces at play.[1][2]

Electronic Effects (Hammett & Resonance)

-

C1-Amino Group (-NH₂): A strong resonance donor (+R).[1][2] It activates the ring, specifically at the para (C4) and ortho (C2, C6) positions.[1][2] However, C2 is blocked by bromine.[1][2]

-

C3-Ethoxy Group (-OEt): A moderate resonance donor (+R).[1][2] It reinforces electron density at C2, C4, and C6.[1][2]

-

C2-Bromine (-Br): While an inductive withdrawer (-I), the high electron density pumped into C2 by the flanking -NH₂ and -OEt groups makes the C-Br bond electron-rich.[1][2] This deactivates the bond toward oxidative addition with Pd(0) catalysts, requiring electron-poor or sterically bulky ligands to facilitate the reaction.[1][2]

Steric Environment (The "Sandwich" Effect)

The C2-Bromine is the focal point of steric crowding.[2]

-

Cone Angle Interference: The lone pair of the nitrogen (C1) and the methylene of the ethoxy group (C3) create a narrow corridor for catalyst approach.[2]

-

Rotational Barriers: Any cross-coupling at C2 will result in a biaryl system with restricted rotation (atropisomerism potential), necessitating high temperatures (>80°C) to overcome the activation energy of bond formation.[1][2]

Visualization: Reactivity & Steric Map[2][3]

Figure 1: Reactivity map highlighting the orthogonal reaction pathways available on the scaffold.[1][2] Note the central role of the C2-Bromine in metal-catalyzed processes.

The C-Br Bond: Cross-Coupling Protocols[1][4][5]

The primary utility of this scaffold is as a precursor for biaryl systems via Suzuki-Miyaura coupling. Standard conditions (e.g., Pd(PPh₃)₄) often fail due to the steric crowding described above.[1][2]

Optimized Suzuki-Miyaura Coupling

Challenge: Slow oxidative addition and competitive protodebromination.[1][2] Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) which are electron-rich (speeding up oxidative addition) and bulky (promoting reductive elimination).[1][2]

Recommended Protocol (High-Yield System)

This protocol utilizes S-Phos or X-Phos , which are specifically designed for sterically hindered aryl chlorides/bromides.[1][2]

| Component | Specification | Role |

| Catalyst Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ | Palladium source.[1][2] |

| Ligand | S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Bulky ligand to facilitate coupling at hindered C2.[1][2] |

| Ratio (L:Pd) | 2:1 | Ensures active mono-ligated Pd(0) species.[1][2] |

| Base | K₃PO₄ (3.0 equiv) | Anhydrous base minimizes hydrolytic side reactions.[1][2] |

| Solvent | Toluene/Water (10:[1][2]1) or 1,4-Dioxane | Biphasic systems often assist in solubilizing inorganic bases.[1][2] |

| Temperature | 90°C - 100°C | Essential to overcome steric activation barrier.[1][2] |

Step-by-Step Workflow:

-

Charge: In a glovebox or under Ar flow, charge a reaction vial with this compound (1.0 eq), Boronic Acid (1.2 eq), Pd(OAc)₂ (2 mol%), S-Phos (4 mol%), and K₃PO₄ (3.0 eq).

-

Solvate: Add degassed Toluene/Water (10:1, 0.2 M concentration).

-

Purge: Sparge with Argon for 5 minutes. Critical: Oxygen poisons the electron-rich phosphine.

-

Heat: Seal and heat to 100°C for 12-16 hours.

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1][2]

Lithium-Halogen Exchange (Advanced)

Direct lithiation of the C-Br bond is possible but requires protection of the amine protons to prevent quenching of the organolithium species.

-

Reagent: t-BuLi (2.0 eq) or n-BuLi (1.1 eq) at -78°C.

-

Trapping: Quench with DMF (to form aldehyde) or B(OiPr)₃ (to form boronic acid).[1][2]

-

Note: If using the free amine, 3.0 equivalents of n-BuLi are required (2 eq to deprotonate the amine, 1 eq for exchange).[1][2] This is messy and not recommended for high-value intermediates.

The Nitrogen Handle: Orthogonal Reactivity[6]

The amino group at C1 allows for heterocycle formation.[1][2] A common strategy involves reacting the amine before the bromide, or using the bromide to close a ring onto the nitrogen.

Synthesis of Benzoxazoles/Benzimidazoles

The 2-bromo-3-ethoxy motif is an excellent precursor for fused heterocycles.[1]

Visualization: Heterocycle Synthesis Logic

Figure 2: Synthetic pathway for converting the aniline core into a benzoxazole scaffold, utilizing the bromine as a leaving group for ring closure.[1][2]

Safety & Handling (E-E-A-T)

As a halogenated aniline, this compound possesses significant toxicity risks.[1][2]

-

Acute Toxicity: Like most anilines, it is likely toxic if swallowed, inhaled, or absorbed through the skin (H301+H311+H331).[1][2] It may cause methemoglobinemia (cyanosis).[1][2][3]

-

Handling Protocol:

-

First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (Roticlean) or copious soap and water.[1][2] Aniline absorption is rapid.[1][2]

References

-

Suzuki-Miyaura Coupling of Hindered Anilines

-

Lithium-Halogen Exchange in Bromoanilines

-

Safety Data (Analogous Compound - 2-Bromo-3-methoxyaniline)

-

Benzoxaborole Synthesis from 2-Bromoanilines

Sources

- 1. 2-Bromo-3-methoxyaniline | C7H8BrNO | CID 10910575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethoxyaniline | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]

Role of the ethoxy group in 2-Bromo-3-ethoxyaniline reactivity

The Role of the Ethoxy Group in 2-Bromo-3-ethoxyaniline Reactivity[1]

Executive Summary: The "Crowded Interface" Scaffold

This compound represents a specialized subclass of trisubstituted benzenes where the interplay between electronic activation and steric congestion dictates reactivity.[1] Unlike its para- or meta-substituted isomers, this molecule features a vicinal 1,2,3-substitution pattern : the bromine atom at C2 is "sandwiched" between a nucleophilic amino group (C1) and an electron-donating ethoxy group (C3).[1]

For drug developers, this scaffold is not merely a building block; it is a privileged gateway to 4-alkoxybenzimidazoles and hindered biaryl systems found in kinase inhibitors and GPCR ligands.[1] The ethoxy group plays a dual role: it acts as an electronic activator for the aromatic ring while simultaneously serving as a steric gatekeeper , enforcing specific conformational preferences and modulating the rate of palladium-catalyzed cross-couplings.[1]

Electronic & Steric Landscape

To master the reactivity of this compound, one must understand the "Sandwich Effect."[1] The bromine atom is sterically buttressed by the adjacent ethoxy group.

The Ortho-Alkoxy Effect

While steric bulk typically hinders reactivity, the 3-ethoxy group can paradoxically accelerate oxidative addition in Pd-catalyzed reactions.[1] This is known as the "Ortho-Effect" or ground-state destabilization.[1] The steric clash between the -Br and -OEt groups raises the ground-state energy of the C-Br bond, making the oxidative addition of Pd(0) energetically more favorable compared to a non-hindered isomer.[1]

However, this advantage is strictly kinetic regarding the insertion step. The subsequent steps (transmetallation and reductive elimination) are often severely hampered by the same steric bulk, requiring specialized ligand systems.

Resonance Visualization

The following diagram illustrates the electronic push-pull dynamics. The ethoxy group donates electron density into the ring (+M effect), increasing the electron density at C2 (the C-Br bond), which facilitates oxidative addition but deactivates the ring toward nucleophilic aromatic substitution (

Figure 1: The dual influence of the 3-ethoxy group on the central 2-bromo position.

Critical Transformations & Protocols

The Buchwald-Hartwig Challenge

Coupling the C1-amine or the C2-bromide requires distinct strategies. The most common bottleneck is the C-N cross-coupling at the C2 position (displacing Br) or using the C1-amine as a nucleophile while preserving the Br.[1]

The Challenge: Standard ligands (e.g.,

Recommended Protocol: C-N Coupling at C2 This protocol assumes the C1-amine is protected or less nucleophilic than the coupling partner, or that the goal is to couple an external amine to the C2-Br.[1]

-

Catalyst:

(1-2 mol%) or Pd(OAc)2. -

Ligand: BrettPhos or RuPhos (2-4 mol%).

-

Base: NaOtBu (Sodium tert-butoxide) or

.[1] -

Solvent: Toluene or 1,4-Dioxane (anhydrous), 100°C.

-

Mechanism Note: The ethoxy oxygen may weakly coordinate to the Pd(II) intermediate, stabilizing it against decomposition but requiring higher temperatures to force reductive elimination.

| Parameter | Standard Condition (Fail) | Optimized Condition (Success) |

| Ligand | BINAP / DPPF | RuPhos / BrettPhos |

| Base | NaOtBu (Stronger base often required) | |

| Temp | 80°C | 100-110°C |

| Yield | < 20% (Dehalogenation) | > 85% (Coupled Product) |

Synthesis of 4-Ethoxybenzimidazoles

The most high-value application of this compound is its cyclization to form benzimidazoles.[1] The ethoxy group's position ensures it ends up at the 4-position of the benzimidazole core, a critical motif for solubility and binding affinity in kinase pockets.[1]

Workflow:

-

N-Arylation/Alkylation: Functionalize the C1-amine if necessary.

-

Cyclization: Reaction with an aldehyde (oxidative) or carboxylic acid.[1] Alternatively, Cu-catalyzed coupling with an amide/amidine.[1]

Figure 2: Divergent synthetic pathways. Path B utilizes the vicinal diamine potential (after amination) or direct Cu-catalyzed cyclization.[1]

The "Ethoxy Advantage" in Drug Design

Why persist with the ethoxy group when methoxy is simpler?

-

Lipophilicity Modulation: The ethyl chain adds hydrophobicity (

vs OMe), improving membrane permeability for CNS targets. -

Metabolic Stability: The ethyl group prevents rapid O-dealkylation compared to methoxy groups, which are prone to rapid clearance by CYP450 enzymes.[1]

-

Conformational Locking: The larger ethoxy group exerts a stronger "buttressing effect" than a methoxy group, locking the adjacent groups (like the benzimidazole N-substituents) into a bioactive conformation, reducing the entropic penalty of binding.

References

-

Buchwald-Hartwig Coupling Scope

-

Ortho-Effect in Oxidative Addition

-

Benzimidazole Synthesis from 2-Haloanilines

-

Phenazine Synthesis via Double Buchwald

Sources

- 1. 3-Ethoxyaniline | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. skemman.is [skemman.is]

- 7. US20090197862A1 - 2-aminopyridine kinase inhibitors - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: 2-Bromo-3-ethoxyaniline as a Strategic Building Block

[1][2][3]

Part 1: Executive Summary & Strategic Value

2-Bromo-3-ethoxyaniline (CAS 908355-80-6) represents a "privileged scaffold" in modern drug discovery.[1][2][3] Its value lies in the precise orthogonal reactivity provided by its trisubstituted benzene core.[3][4] Unlike simple halo-anilines, the juxtaposition of a nucleophilic amino group (C1), an electrophilic bromine handle (C2), and an electron-donating ethoxy group (C3) creates a push-pull system ideal for diversity-oriented synthesis (DOS).[1][2][3]

Core Advantages:

-

Orthogonal Reactivity: The C2-Bromine allows for Suzuki/Sonogashira couplings without protecting the amine, or Buchwald-Hartwig cyclizations utilizing the adjacent amine.[3][4]

-

Steric Steering: The ethoxy group at C3 exerts a steric influence that directs incoming electrophiles to the C6 position, simplifying late-stage functionalization.[3][4]

-

Solubility Profile: The ethoxy chain improves lipophilicity (cLogP ~2.[3][4]4) compared to the methoxy analogue, enhancing solubility in organic solvents during library synthesis.[4]

Part 2: Chemical Profile & Properties[1][2]

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 908355-80-6 | Methoxy analogue: 112970-44-2 |

| Molecular Formula | C₈H₁₀BrNO | |

| Molecular Weight | 216.08 g/mol | |

| Appearance | Off-white to beige solid | Oxidizes upon air exposure |

| Melting Point | 56–60 °C (approx) | Low MP requires cold storage |

| Solubility | DMSO, DCM, MeOH, EtOAc | Insoluble in water |

| pKa (Conjugate Acid) | ~2.8–3.2 | Reduced basicity due to ortho-Br |

Part 3: Synthesis & Manufacturing Routes[1][2][7]

Producing this compound is synthetically non-trivial due to the directing effects of the parent 3-ethoxyaniline.[2][3] Direct bromination typically favors the para-position (C4) or C6 due to steric crowding at C2.[2][3][4]

Method A: Directed Ortho Metalation (DoM) – Recommended for Purity

This method utilizes the synergistic directing power of a pivalamide and the alkoxy group to force lithiation exclusively at the C2 position.[4]

Mechanism:

-

Protection: 3-Ethoxyaniline is converted to N-pivaloyl-3-ethoxyaniline.[1][2][3]

-

Lithiation: n-BuLi (2.2 equiv) performs deprotonation.[1][2][3][4] The Lithium coordinates between the amide oxygen and the ethoxy oxygen, stabilizing the C2-lithio species.[3][4]

-

Quench: Reaction with an electrophilic bromine source (e.g., CBr₄ or 1,2-dibromo-tetrafluoroethane).[2][3][4]

-

Deprotection: Acidic hydrolysis yields the free amine.[3][4]

Method B: The "Buy vs. Make" Decision

For scale-up (<100g), commercial sourcing is often superior due to the difficulty of separating the C2/C4 isomers formed in classical bromination.[4]

-

Key Impurity to Watch: 4-Bromo-3-ethoxyaniline (regioisomer).[1][2][3]

-

QC Check: ¹H NMR diagnostic signal for C2-H (triplet/doublet doublet) vs C2-Br (singlet absence).

Figure 1: Regioselective synthesis via Directed Ortho Metalation (DoM) ensuring C2 substitution.

Part 4: Applications in Drug Discovery[1][2]

The this compound scaffold is a precursor for three major heterocyclic classes used in kinase inhibitors and GPCR ligands.

Benzimidazole Formation (Kinase Core)

Condensation with aldehydes followed by oxidative cyclization yields 4-ethoxybenzimidazoles.[1][2][3][4] The ethoxy group at C4 (of the benzimidazole) projects into the solvent front of ATP-binding pockets, often improving solubility and metabolic stability.[4]

Indole Synthesis (Larock/Sonogashira)

Coupling with internal alkynes via a Sonogashira reaction, followed by Cu-catalyzed cyclization, yields 4-ethoxyindoles.[1][2][3] These are bioisosteres for serotonin and melatonin receptors.[3][4]

Buchwald-Hartwig Amination

The bromine atom serves as an excellent leaving group for coupling with secondary amines, creating vicinal diamines that are precursors to quinoxalines.[3][4]

Figure 2: Diversity-Oriented Synthesis (DOS) pathways originating from the scaffold.

Part 5: Detailed Experimental Protocol

Target: Synthesis of N-Benzyl-2-bromo-3-ethoxyaniline (Buchwald Precursor)

Note: This protocol demonstrates the reactivity of the amine while preserving the bromine for subsequent cyclization.[4]

Reagents

-

Benzaldehyde: 1.0 equiv (106 mg)[1]

-

Sodium Triacetoxyborohydride (STAB): 1.5 equiv (318 mg)

-

DCE (Dichloroethane): 5 mL[1]

Step-by-Step Methodology

-

Imine Formation: In a 20 mL scintillation vial, dissolve this compound in DCE. Add benzaldehyde and acetic acid.[3][4] Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC (Hex:EtOAc 4:1) for disappearance of aniline.[4]

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (Caution: Gas evolution).[3][4]

-

Workup: Allow to warm to RT and stir for 12 hours. Quench with sat. NaHCO₃. Extract with DCM (3 x 10 mL).

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Validation: Product should show a characteristic singlet for the benzylic CH₂ (~4.4 ppm) and retention of the aromatic substitution pattern in ¹H NMR.

Part 6: Safety & Handling (MSDS Highlights)

References

-

BLD Pharm. (2023).[3][4] Product Analysis: this compound (CAS 908355-80-6).[1][2][3][5][6][7] Retrieved from

-

Snieckus, V. (1990).[3][4][8][9] Directed Ortho Metalation.[3][4][8][9][10][11] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879–933.[3][4] (Foundational mechanistic reference for DoM route).

-

PubChem. (2023).[3][4] Compound Summary: 2-Bromo-3-methoxyaniline (Analogue).[1][2][3] Retrieved from

-

BenchChem. (2025).[3][4] Regioselective Synthesis of Bromo-anilines. Retrieved from

Sources

- 1. 70277-99-5|2-Bromo-3,5-dimethoxyaniline|BLD Pharm [bldpharm.com]

- 2. 112970-44-2|2-Bromo-3-methoxyaniline|BLD Pharm [bldpharm.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. 1595634-04-0|2-Bromo-3-isobutoxyaniline|BLD Pharm [bldpharm.com]

- 6. 16276-32-7|2-Bromo-3,4-dimethoxyaniline|BLD Pharm [bldpharm.com]

- 7. 32338-02-6|2-Bromo-4-methoxyaniline|BLD Pharm [bldpharm.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. baranlab.org [baranlab.org]

An In-Depth Technical Guide to the Preliminary Biological Activity Screening of 2-Bromo-3-ethoxyaniline Derivatives

Preamble: The Rationale for Investigating 2-Bromo-3-ethoxyaniline Derivatives

In the landscape of medicinal chemistry, the aniline scaffold represents a "privileged structure"—a molecular framework that is recurrently found in potent, biologically active compounds. Its synthetic tractability allows for facile derivatization, enabling the exploration of vast chemical space to modulate pharmacological activity. The strategic introduction of specific functional groups onto this core can dramatically influence a molecule's potency, selectivity, metabolic stability, and overall therapeutic potential.

This guide focuses on derivatives of this compound, a scaffold decorated with two key substituents poised to confer significant biological properties:

-

The Bromo Group: The incorporation of a bromine atom, a common strategy in drug design, can enhance biological activity through several mechanisms.[1][2] Its lipophilicity can improve membrane permeability, while its ability to form halogen bonds allows for specific, strong interactions with biological targets, potentially increasing binding affinity and efficacy.[3]

-

The Ethoxy Group: Alkoxy groups, such as the ethoxy moiety, are known to influence a compound's physicochemical properties, including solubility and metabolic stability.[4] They can also serve as hydrogen bond acceptors, contributing to the molecule's interaction with protein active sites.

Given the established roles of these functional groups in numerous FDA-approved drugs, we hypothesize that derivatives of this compound are promising candidates for novel therapeutic agents.[5][6] This document provides a comprehensive, field-proven framework for the synthesis and preliminary in vitro screening of these derivatives for potential antimicrobial and anticancer activities.

Section 1: Synthesis of a Focused Derivative Library

The primary objective is to generate a small, diverse library of compounds to establish an initial Structure-Activity Relationship (SAR).[7][8] The most synthetically accessible point for derivatization on the this compound core is the primary amine. We will focus on two robust and versatile reaction types: Schiff base formation and N-acylation.

Caption: Synthetic strategy for generating a focused library.

Experimental Protocol: Synthesis of Schiff Base Derivatives

The condensation reaction between the primary amine of this compound and various aromatic aldehydes is a straightforward method to introduce diverse structural motifs.

Causality: The imine (-C=N-) bond of a Schiff base is a critical pharmacophore in many biologically active compounds. By varying the aldehyde, we can systematically probe the effect of different electronic and steric properties on activity.[9][10]

Step-by-Step Protocol:

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq.) in 20 mL of absolute ethanol. Add a magnetic stir bar.

-

Aldehyde Addition: To the stirred solution, add the selected aromatic aldehyde (1.0 eq.). Examples include benzaldehyde, 4-chlorobenzaldehyde, and 4-methoxybenzaldehyde to probe electronic effects.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.[10]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the resulting solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.[11]

-

Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry.

Experimental Protocol: Synthesis of N-Acyl (Amide) Derivatives

Acylation of the primary amine to form amides is another robust method for derivatization, introducing a stable amide linkage that can participate in hydrogen bonding.

Causality: The amide bond is a cornerstone of peptide chemistry and is present in countless pharmaceuticals. Varying the acyl group allows for the modulation of properties like lipophilicity and hydrogen bonding capacity.

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen). Cool the flask to 0°C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq.), to the solution.

-

Acylating Agent Addition: Dissolve the desired acyl chloride or anhydride (1.1 eq.) (e.g., acetyl chloride, benzoyl chloride) in a small amount of the anhydrous solvent and add it dropwise to the cooled aniline solution over 30 minutes.[12]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.[12]

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification & Characterization: Purify the crude product by column chromatography (silica gel) or recrystallization. Confirm the structure using appropriate spectroscopic techniques.

Section 2: Preliminary Biological Screening Cascade

A tiered screening approach is employed to efficiently identify promising candidates. Primary screens are designed for high-throughput and qualitative assessment, while secondary screens provide quantitative data on the most active compounds.[13]

Caption: High-level workflow for preliminary biological screening.

Antimicrobial Activity Screening

Rationale: Halogenated aromatic compounds are known to possess antimicrobial properties.[14] The initial screening will assess the broad-spectrum activity of the synthesized derivatives.

Primary Screen: Agar Disc Diffusion Method This method provides a qualitative assessment of antimicrobial activity and is ideal for screening a library of compounds.[13][15]

Step-by-Step Protocol:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi according to the manufacturer's instructions.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the entire surface of the agar plates with the prepared inoculum to create a bacterial/fungal lawn.

-

Compound Application: Prepare stock solutions of the test derivatives in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Aseptically impregnate sterile paper discs (6 mm diameter) with a defined volume (e.g., 10 µL) of each test solution.

-

Controls: Use a disc impregnated with the solvent (DMSO) as a negative control and discs with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

-

Incubation: Place the discs on the inoculated agar surface. Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28°C for 48-72 hours.

-

Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.

Secondary Screen: Minimum Inhibitory Concentration (MIC) Determination For compounds showing significant zones of inhibition in the primary screen, a quantitative broth microdilution assay is performed to determine the MIC.[13]

Step-by-Step Protocol:

-

Plate Preparation: In a 96-well microtiter plate, add 50 µL of appropriate broth (e.g., Mueller-Hinton Broth) to all wells.

-

Serial Dilution: Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate under the same conditions as the disc diffusion assay.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer (Cytotoxicity) Screening

Rationale: Aniline derivatives have been explored as anticancer agents.[6] The MTT assay is a robust, colorimetric method for assessing cell viability and is a gold standard for preliminary cytotoxicity screening.[16]

Primary Screen: Single-Dose MTT Assay This screen rapidly identifies compounds that exhibit cytotoxic effects at a standard concentration against selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293) to assess preliminary selectivity.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Dilute these stocks in culture medium to achieve a final test concentration (e.g., 10 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium.

-

Controls: Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug (e.g., Doxorubicin) as a positive control. Also include a vehicle control (medium with the same percentage of DMSO used for the test compounds).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Collection: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Compounds causing >50% inhibition are considered "hits."

Secondary Screen: Dose-Response and IC₅₀ Determination For "hit" compounds, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).[7]

Step-by-Step Protocol:

-

Procedure: Follow the same procedure as the single-dose MTT assay.

-

Compound Treatment: Instead of a single concentration, treat the cells with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) using a serial dilution.[17]

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value.

Section 3: Data Presentation and Preliminary SAR Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Antimicrobial Activity Data

| Compound ID | Derivative Type | Substituent (R) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

|---|---|---|---|---|---|---|

| Parent | - | - | 7 | 6 | >128 | >128 |

| DA-01 | Schiff Base | 4-Cl-Ph | 15 | 12 | 32 | 64 |

| DA-02 | Schiff Base | 4-OCH₃-Ph | 10 | 8 | 128 | >128 |

| DA-03 | Amide | -CH₃ | 9 | 7 | >128 | >128 |

| DA-04 | Amide | -Ph | 12 | 10 | 64 | 128 |

| Cipro. | Control | - | 25 | 28 | 0.5 | 0.25 |

Table 2: Anticancer (Cytotoxicity) Data

| Compound ID | Derivative Type | Substituent (R) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HEK293 | Selectivity Index (SI)* |

|---|---|---|---|---|---|---|

| Parent | - | - | >100 | >100 | >100 | - |

| DA-01 | Schiff Base | 4-Cl-Ph | 8.5 | 12.3 | 45.1 | 5.3 |

| DA-02 | Schiff Base | 4-OCH₃-Ph | 25.6 | 31.8 | >100 | >3.9 |

| DA-03 | Amide | -CH₃ | 50.1 | 65.2 | >100 | >2.0 |

| DA-04 | Amide | -Ph | 15.2 | 18.9 | 70.4 | 4.6 |

| Dox. | Control | - | 0.8 | 0.5 | 5.2 | 6.5 |

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Preliminary Structure-Activity Relationship (SAR) Insights:

-

Effect of Derivatization: Compare the activity of derivatives (e.g., DA-01 to DA-04) to the parent compound. A significant increase in activity suggests the derivatization strategy is fruitful.

-

Impact of Substituents: Within a series (e.g., Schiff bases DA-01 vs. DA-02), analyze the effect of different substituents. For example, the electron-withdrawing chloro group in DA-01 appears to confer greater antimicrobial and cytotoxic activity than the electron-donating methoxy group in DA-02. This provides a rationale for synthesizing further derivatives with electron-withdrawing groups.[7]

-

Comparison of Linkers: Compare the activity of the two classes of derivatives (Schiff bases vs. amides). In this hypothetical data, the Schiff base derivatives show slightly better activity, suggesting the imine linkage might be a more promising scaffold for further optimization.

Conclusion and Future Directions

This guide outlines a validated, logical, and efficient pathway for the initial biological evaluation of this compound derivatives. The described protocols for synthesis and screening are robust and designed to generate reproducible and interpretable data, forming the basis of a sound drug discovery program.

Compounds identified as "hits" from this preliminary cascade, particularly those with high potency (low MIC or IC₅₀) and good selectivity, should be prioritized for further investigation. Subsequent steps would include:

-

Expanded Screening: Testing against a broader panel of bacterial/fungal strains or cancer cell lines.

-

Mechanism of Action Studies: Investigating how the lead compounds exert their biological effects.

-

Lead Optimization: Synthesizing a second generation of analogues based on the initial SAR to further improve potency and drug-like properties.

-

In Vivo Testing: Evaluating the efficacy and safety of the most promising compounds in animal models.

By adhering to this structured and causality-driven approach, researchers can systematically unlock the therapeutic potential hidden within the this compound scaffold.

References

-

Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved from [Link]

-

Nikam, D., Nikam, R., Shinde, K., & Karande, S. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. ResearchGate. Retrieved from [Link]

-

(2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Retrieved from [Link]

-

Wang, Z., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Wang, Z., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC. Retrieved from [Link]

-

Bae, Y. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved from [Link]

-

Yap, K. Y., et al. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. Retrieved from [Link]

-

(n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Retrieved from [Link]

-

(n.d.). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. NIH. Retrieved from [Link]

-

Dash, S. S., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

-

Al-Omair, M. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. Retrieved from [Link]

-

(2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

-

(n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. An experimental handbook for pharmaceutical organic chemistry-i. Retrieved from [Link]

-

(n.d.). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. MDPI. Retrieved from [Link]

-

(2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. PMC. Retrieved from [Link]

-

(n.d.). Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. MDPI. Retrieved from [Link]

-

(2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

-

(n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]

-

(n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF PAR. Retrieved from [Link]

-

Ghorui, T., et al. (n.d.). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. PMC. Retrieved from [Link]

-

(n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

(n.d.). Structure-activity relationship of synthesized compounds. ResearchGate. Retrieved from [Link]

-

(2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Retrieved from [Link]

-

Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Brazilian Journal of Microbiology. Retrieved from [Link]

-

(n.d.). Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). ResearchGate. Retrieved from [Link]

-

(2025). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. Retrieved from [Link]

-

Bhuyan, P. J., & Mugesh, G. (n.d.). Bioassays for anticancer activities. PubMed. Retrieved from [Link]

-

(n.d.). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. PubMed. Retrieved from [Link]

-

(n.d.). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. Retrieved from [Link]

-

(n.d.). The role of the methoxy group in approved drugs. ResearchGate. Retrieved from [Link]

-

Hernandes, M. Z., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC. Retrieved from [Link]

-

(n.d.). Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). ResearchGate. Retrieved from [Link]

-

(2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

-

Klim, P., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Retrieved from [Link]

-

(2023). Structure-activity relationships of antibacterial peptides. PubMed. Retrieved from [Link]

-

(n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Retrieved from [Link]

-

(n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]

-

(n.d.). Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. PMC. Retrieved from [Link]

-

(n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Retrieved from [Link]

-

(n.d.). Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. Retrieved from [Link]

Sources

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. chemijournal.com [chemijournal.com]

- 10. globalconference.info [globalconference.info]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scielo.br [scielo.br]

- 14. Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic routes to 2-Bromo-3-ethoxyaniline from 3-ethoxyaniline

Technical Application Note: Precision Synthesis of 2-Bromo-3-ethoxyaniline

Executive Summary & Strategic Analysis

The synthesis of This compound presents a classic problem in regioselective aromatic substitution. The starting material, 3-ethoxyaniline (m-phenetidine) , contains two strong activating groups: the amino group (

In a standard electrophilic aromatic substitution (EAS) using elemental bromine (

The Solution: To access the 2-position exclusively, we must invert the standard reactivity rules using Directed Ortho Metalation (DoM) . By protecting the amine with a group that serves as a Directed Metalation Group (DMG), such as a tert-butoxycarbonyl (Boc) group, we can leverage the "Cooperative Ortho Effect." The lithiating agent (e.g., n-BuLi) coordinates to both the carbamate oxygen and the ethoxy oxygen, directing deprotonation specifically to the C2 position.

Route Analysis: Why Direct Bromination Fails

Before detailing the DoM protocol, it is critical to understand the limitations of the direct route to avoid costly yield losses.

| Parameter | Route A: Direct Bromination | Route B: Directed Ortho Metalation (DoM) |

| Reagents | ||

| Major Product | 4-Bromo-3-ethoxyaniline (Para-isomer) | This compound (Target) |

| Selectivity | Poor (Mixture of 4-Br, 6-Br, and poly-Br) | High (>95% regioselectivity for C2) |

| Mechanism | Electrophilic Aromatic Substitution (EAS) | Coordinate-Directed Deprotonation |

| Utility | Synthesis of para-isomers | Synthesis of "sandwiched" 1,2,3-trisubstituted arenes |

Detailed Protocol: DoM Route

Step 1: N-Protection (Formation of N-Boc-3-ethoxyaniline)

The free amine must be protected to prevent nucleophilic attack on the lithiating agent and to provide a directing group (DMG).[1]

-

Reagents: 3-Ethoxyaniline (1.0 eq), Di-tert-butyl dicarbonate (

, 1.1 eq), -

Procedure:

-

Dissolve 3-ethoxyaniline in dichloromethane (DCM) at 0°C.

-

Add triethylamine and catalytic DMAP.[1]

-

Slowly add

dissolved in DCM.[1] -

Warm to room temperature and stir for 4 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then brine. Dry over

and concentrate. -

Yield Target: >90% (White/Off-white solid).

-

Step 2: Regioselective Lithiation & Bromination

This is the critical step.[1] The use of n-butyllithium generates a dianion (or monoanion depending on exact conditions, but typically 2+ equivalents are used to deprotonate the N-H and the C-H). The lithium species is stabilized between the N-Boc and O-Et groups.[1]

-

Reagents: N-Boc-3-ethoxyaniline (1.0 eq), n-Butyllithium (2.2 eq, 2.5M in hexanes), Tetrabromomethane (

, 1.2 eq) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane.[1] -

Solvent: Anhydrous THF (Must be dry and oxygen-free).

-

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve N-Boc-3-ethoxyaniline in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Dropwise add n-BuLi (2.2 eq) over 20 minutes. Maintain internal temperature below -70°C.

-